Synthesis of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
Synthesis of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
An In-Depth Technical Guide to the
Executive Summary
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole (CAS No. 33723-33-0)[1][2]. Indole derivatives are fundamental scaffolds in medicinal chemistry, and the title compound represents a valuable intermediate for the development of more complex bioactive molecules. The synthetic strategy detailed herein is a robust two-step process accessible to researchers and drug development professionals. The synthesis begins with the base-catalyzed Henry condensation of p-anisaldehyde and nitromethane to yield the critical nitroalkene intermediate, (E)-1-(4-methoxyphenyl)-2-nitroethene. This is followed by a catalyzed Michael addition of indole to the activated nitroalkene, affording the target molecule in good yield. This guide emphasizes the mechanistic rationale behind each step, provides detailed, reproducible protocols, and presents all quantitative data in a clear, tabular format to ensure scientific integrity and practical utility.
Introduction and Strategic Overview
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the C3 position of the indole ring is a common strategy for introducing molecular diversity and modulating biological activity. The target molecule, 3-[1-(4-methoxyphenyl)-2-nitro-ethyl]-1H-indole, incorporates a nitroalkyl chain at this position, which can serve as a versatile precursor for further chemical transformations, such as reduction to a primary amine to access tryptamine analogs.
This guide outlines a logical and efficient synthetic pathway predicated on a convergent strategy. The core principle is the formation of a key carbon-carbon bond between the nucleophilic C3 position of indole and an electrophilic nitroalkene.
The two-stage synthetic approach is as follows:
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Stage 1: Henry Reaction. Synthesis of the electrophilic partner, (E)-1-(4-methoxyphenyl)-2-nitroethene, via a Henry (nitroaldol) condensation of p-anisaldehyde with nitromethane, followed by in-situ dehydration.[3][4][5]
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Stage 2: Michael Addition. Conjugate addition of indole to the synthesized nitroalkene in a Friedel-Crafts-type alkylation to yield the final product.[6]
This approach is advantageous due to the commercial availability and low cost of the starting materials, as well as the well-documented and reliable nature of the chosen chemical transformations.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of (E)-1-(4-methoxyphenyl)-2-nitroethene
Mechanistic Rationale and Experimental Causality
The synthesis of the nitroalkene intermediate is achieved via the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[4][7][8] The reaction proceeds in two distinct phases: a base-catalyzed nitroaldol addition followed by dehydration.
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Nitroaldol Addition: A base abstracts the acidic α-proton from nitromethane (pKa ≈ 17 in DMSO) to form a resonance-stabilized nitronate anion.[8] This potent carbon nucleophile then attacks the electrophilic carbonyl carbon of p-anisaldehyde.
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Dehydration: The resulting β-nitro alkoxide is protonated to give a β-nitro alcohol. Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of water) to form the thermodynamically stable α,β-unsaturated nitroalkene. The trans (E)-isomer is typically the major product due to reduced steric hindrance.
Ammonium acetate is an ideal catalyst for this one-pot condensation-dehydration sequence. It serves as a source of a mild base (acetate) to initiate the reaction and a mild acid (ammonium ion) to facilitate the final dehydration step, driving the equilibrium toward the nitroalkene product.[5]
Caption: Mechanism of the Henry reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisaldehyde (13.6 g, 100 mmol), nitromethane (9.15 g, 150 mmol), and ammonium acetate (15.4 g, 200 mmol).
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Add 100 mL of glacial acetic acid to the flask to act as the solvent.
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Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 1:4 ethyl acetate/hexane eluent system.
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After completion, allow the mixture to cool to room temperature. A yellow precipitate will form.
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Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring.
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Collect the resulting yellow solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and ammonium salts.
-
Recrystallize the crude product from hot ethanol to yield bright yellow crystals of (E)-1-(4-methoxyphenyl)-2-nitroethene.
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Dry the crystals in a vacuum oven at 40 °C. The expected yield is typically in the range of 80-90%.
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity Used | Molar Equivalents | Role |
| p-Anisaldehyde | 136.15 | 13.6 g | 1.0 | Electrophile |
| Nitromethane | 61.04 | 9.15 g | 1.5 | Nucleophile |
| Ammonium Acetate | 77.08 | 15.4 g | 2.0 | Catalyst |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Reaction Temperature | - | ~118 °C (Reflux) | - | Condition |
| Reaction Time | - | 2 hours | - | Condition |
| Expected Yield | 179.17 | ~14.3 - 16.1 g | 80-90% | Product |
Stage 2:
Mechanistic Rationale and Experimental Causality
The final step is the conjugate addition of indole to the electron-deficient alkene synthesized in Stage 1. This reaction is a variant of the Friedel-Crafts alkylation. The indole ring system is electron-rich, with the highest electron density at the C3 position, making it an excellent nucleophile. The nitro group on the alkene is a powerful electron-withdrawing group, which polarizes the C=C double bond and makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.
The reaction can be promoted by various catalysts, including Lewis acids or Brønsted acids. Zeolites, such as HY zeolite, have been shown to be effective, reusable catalysts that can facilitate the reaction under mild, solvent-free conditions, enhancing the green chemistry profile of the synthesis.[6] The acidic sites within the zeolite framework are thought to activate the nitroalkene, increasing its electrophilicity and promoting the addition of indole.
Caption: Michael addition of indole to nitroalkene.
Detailed Experimental Protocol
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In a 100 mL round-bottom flask, combine indole (1.17 g, 10 mmol) and (E)-1-(4-methoxyphenyl)-2-nitroethene (1.79 g, 10 mmol).
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Add a catalytic amount of a suitable catalyst. For example, using a heterogeneous catalyst like activated HY zeolite (0.2 g, ~10 wt%).
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Heat the reaction mixture to 50-60 °C with stirring. If using a solvent-free approach, the reactants will melt and form a homogenous liquid. Alternatively, a minimal amount of a solvent like dichloromethane or toluene can be used.
-
Maintain the temperature and stirring for 4-6 hours. Monitor the reaction by TLC (1:4 ethyl acetate/hexane), observing the disappearance of the starting materials and the formation of a new, less polar spot.
-
Upon completion, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole as a solid.
-
The product can be further purified by recrystallization from an ethanol/water mixture. The reported melting point is 150-152 °C.[2]
Quantitative Data and Characterization
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity Used | Molar Equivalents | Role |
| Indole | 117.15 | 1.17 g | 1.0 | Nucleophile |
| (E)-1-(4-methoxyphenyl)-2-nitroethene | 179.17 | 1.79 g | 1.0 | Electrophile |
| HY Zeolite (example) | - | 0.2 g | - | Catalyst |
| Reaction Temperature | - | 50-60 °C | - | Condition |
| Reaction Time | - | 4-6 hours | - | Condition |
| Product | 296.32 | - | - | Target |
Characterization Data:
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Appearance: Off-white to pale yellow solid.
-
Melting Point: 150-152 °C[2].
-
¹H NMR and ¹³C NMR: Spectral data should be consistent with published values.[9]
Conclusion
The synthesis of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole can be reliably achieved through a two-step sequence involving a Henry condensation followed by a Michael addition. This guide provides a detailed, mechanistically-driven framework for this process, suitable for implementation in a research or developmental setting. The methodology is robust, scalable, and utilizes readily available precursors. The final product, with its versatile nitro functionality, is a valuable building block for the synthesis of a wide range of more complex, biologically relevant indole-based compounds.
References
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Organic Chemistry Portal. Synthesis of nitro alkenes. [Link]
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Organic Chemistry Portal. Henry Reaction. [Link]
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ResearchGate. Scheme 1. Proposed mechanism for Michael addition of indole to b-nitroalkene catalyzed by HY zeolite. [Link]
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MDPI. Synthesis of Amino-Acid-Based Nitroalkenes. [Link]
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RSC Publishing. Enantioselective Synthesis of Cyclohexene Nitro Aldehydes via Diels-Alder Reactions with Sugar Nitroolefins. [Link]
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ResearchGate. Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1).... [Link]
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ResearchGate. The Henry Reaction: Recent Examples. [Link]
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National Institutes of Health. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]
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Wikipedia. Henry reaction. [Link]
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RSC Publishing. Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. [Link]
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Chemical Journal of Chinese Universities. The Microwave Promoted Condensation of Aldehydes with Nitromethane. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. [Link]
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